Increased Lipophilicity (LogP) of (1-Bromocyclopropyl)methanamine Relative to Parent Cyclopropylmethanamine
(1-Bromocyclopropyl)methanamine exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-halogenated parent scaffold, cyclopropylmethanamine. This quantitative difference in lipophilicity is a critical factor in drug design, influencing membrane permeability, solubility, and metabolic stability of derived lead compounds [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.61 |
| Comparator Or Baseline | Cyclopropylmethanamine: LogP = 0.155 |
| Quantified Difference | ~4-fold increase (0.455 log unit increase) |
| Conditions | Calculated LogP values from authoritative chemical databases. |
Why This Matters
The ~4-fold higher lipophilicity provides a measurable advantage for designing CNS-penetrant drugs or compounds requiring enhanced passive membrane diffusion, making it a distinct choice over the less lipophilic parent amine.
- [1] ChemSpace. (2026). 1-(1-bromocyclopropyl)methanamine (LogP 0.61) and ChemBase.cn. (2026). cyclopropylmethanamine (Log P 0.1551184). View Source
